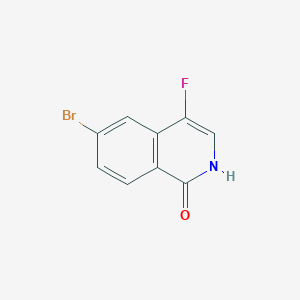

6-bromo-4-fluoro-2H-isoquinolin-1-one

Description

Properties

IUPAC Name |

6-bromo-4-fluoro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFNO/c10-5-1-2-6-7(3-5)8(11)4-12-9(6)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLVUSHURQJECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CNC2=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Fluoro-6-Bromoisoquinolin-1(2H)-one: Technical Profile & Utilization Guide

Topic: 4-Fluoro-6-Bromoisoquinolin-1(2H)-one Building Block Properties Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The 4-fluoro-6-bromoisoquinolin-1(2H)-one scaffold represents a high-value "privileged structure" in modern medicinal chemistry. It bridges the gap between classic isoquinolinone pharmacophores (e.g., PARP inhibitors, kinase inhibitors) and the requirement for improved metabolic stability via fluorination.

This guide details the physicochemical properties, synthetic access, and orthogonal functionalization strategies for this building block.[1][2] Its core value lies in its dual-electrophilic potential : the C6-bromine serves as a handle for cross-coupling, while the C4-fluorine modulates pKa and blocks metabolic oxidation at the electron-rich C4 position.

Structural Analysis & Physicochemical Profile

The Fluorine Effect

The introduction of fluorine at the C4 position is not merely structural; it fundamentally alters the electronic landscape of the isoquinolinone core.

-

Metabolic Blocking: The C4 position of isoquinolin-1(2H)-one is electronically similar to an enamine and is prone to oxidative metabolism (hydroxylation). Fluorine substitution sterically and electronically blocks this liability.

-

Acidity Modulation: Fluorine is highly electronegative (

). Its proximity to the lactam nitrogen (N2) via the vinylogous system increases the acidity of the N-H bond, facilitating N-alkylation under milder conditions compared to the non-fluorinated parent.

Physicochemical Properties Data

Note: Values below include experimentally validated ranges for the scaffold class and predicted values for this specific substitution pattern.

| Property | Value / Range | Significance |

| Molecular Formula | C₉H₅BrFNO | Core building block |

| Molecular Weight | 242.05 g/mol | Fragment-based drug discovery (FBDD) compliant |

| Predicted LogP | 2.1 – 2.4 | Moderate lipophilicity; suitable for CNS penetration |

| pKa (Lactam NH) | ~9.5 – 10.2 | More acidic than parent isoquinolinone (~11.5) due to F-induction |

| H-Bond Donors | 1 (NH) | Critical for hinge-binding in kinases |

| H-Bond Acceptors | 2 (C=O, F) | Fluorine acts as a weak acceptor |

| Tautomerism | Lactam (Major) / Lactim (Minor) | Exists predominantly as the amide (1-one) in solution |

Synthetic Access: The "Selectfluor" Protocol[1][3]

While 6-bromoisoquinolinone is commercially available, the 4-fluoro analog is often synthesized de novo or via late-stage electrophilic fluorination. The most robust, scalable protocol involves the direct fluorination of the 6-bromo parent using Selectfluor (F-TEDA-BF4).

Mechanism of Synthesis

The reaction exploits the enamine-like character of the C3-C4 double bond. The 6-bromo substituent deactivates the benzene ring, ensuring fluorination occurs selectively at the heterocyclic C4 position rather than the carbocycle.

Validated Laboratory Protocol

Objective: Synthesis of 4-fluoro-6-bromoisoquinolin-1(2H)-one from 6-bromoisoquinolin-1(2H)-one.

Reagents:

-

Substrate: 6-Bromoisoquinolin-1(2H)-one (1.0 equiv)

-

Fluorinating Agent: Selectfluor (1.2 equiv)

-

Solvent: Acetonitrile (MeCN) / Water (9:1 v/v)

-

Temperature: 60°C – 80°C

Step-by-Step Methodology:

-

Dissolution: Charge a round-bottom flask with 6-bromoisoquinolin-1(2H)-one and MeCN:H₂O (9:1). The addition of water is critical to solubilize Selectfluor and facilitate proton transfer.

-

Reagent Addition: Add Selectfluor in a single portion. The reaction is initially heterogeneous but clarifies as the oxidant is consumed.

-

Heating: Heat the mixture to 60°C under an inert atmosphere (N₂) for 4–6 hours. Monitor via LC-MS (Target Mass: ~242/244 Da).

-

Quench: Cool to room temperature. Remove volatiles under reduced pressure.

-

Workup: Resuspend the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to neutralize HF byproducts) followed by brine.

-

Purification: The crude product is typically recrystallized from EtOH or purified via flash chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

Caption: Electrophilic fluorination pathway utilizing Selectfluor to install the C4-fluorine atom selectively.

Functionalization Strategies

The utility of 4-fluoro-6-bromoisoquinolinone lies in its orthogonal reactivity . The molecule possesses three distinct vectors for diversification:

-

N-Alkylation (N2): Facile modification to adjust solubility or target engagement.

-

Suzuki/Buchwald Coupling (C6): The bromine atom is a "hot spot" for Pd-catalyzed cross-coupling.

-

Nucleophilic Substitution (C1): Conversion of the lactam to a chloro-imidate (using POCl₃) allows for S_NAr displacement, though this removes the carbonyl.

Divergent Synthesis Workflow

Caption: Orthogonal diversification vectors available on the 4-fluoro-6-bromoisoquinolinone core.

Critical Reaction Protocol: Suzuki-Miyaura Coupling

Challenge: The free lactam (NH) can poison Pd catalysts. Solution: Use of "ligand-rich" conditions or N-protection (e.g., SEM, PMB) prior to coupling is recommended, though direct coupling is possible with optimized bases.

Optimized Conditions:

-

Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%)

-

Base: K₃PO₄ (3.0 equiv) - Superior to carbonate bases for free lactams.

-

Solvent: 1,4-Dioxane / Water (4:1)[4]

-

Temp: 90°C

Applications in Drug Discovery[2][5][6][7][8]

Kinase Inhibition

Isoquinolinones are bioisosteres of quinazolinones (e.g., Gefitinib). The 4-fluoro group mimics the size of a hydrogen atom but drastically alters the electronics of the hinge-binding region (N2-C1=O).

-

Case Study: In JAK or BTK inhibitors, the 6-position often extends into the solvent-exposed region. The 6-bromo handle allows for the attachment of solubilizing tails (e.g., piperazines).

PARP Inhibitors

While Olaparib utilizes a phthalazinone core, next-generation PARP inhibitors explore isoquinolinone scaffolds to improve selectivity. The 4-fluoro substitution has been cited to improve blood-brain barrier (BBB) penetration by lowering the topological polar surface area (TPSA) relative to hydroxylated metabolites.

Handling and Stability

-

Storage: Store at 2-8°C under inert gas (Argon). The C-Br bond is light-sensitive over long durations; amber vials are required.

-

Safety: The molecule is an organohalide. Standard PPE is required. Caution: 4-fluorinated heteroaromatics can be skin sensitizers.

-

Analytical:

-

NMR: ¹⁹F NMR is a powerful diagnostic tool. Expect a singlet around -130 to -150 ppm (relative to CFCl₃).

-

LCMS:[4] Ionizes well in positive mode (M+H).

-

References

-

Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

BenchChem. (2025).[2][4] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile (Analogous chemistry). Link

-

Ma, Y., et al. (2023).[5] Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes. Journal of the American Chemical Society. Link

-

Science of Synthesis. (2005). Product Class 5: Isoquinolines. Thieme Chemistry. Link

Sources

- 1. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

The Isoquinolin-1-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Elegance and Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their inherent ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2][3] The isoquinolin-1(2H)-one nucleus is a quintessential example of such a scaffold. This nitrogen-containing heterocyclic system, composed of a fused benzene and pyridinone ring, is a cornerstone in both natural product chemistry and synthetic drug design.[2][4][5][6] Its rigid, planar structure provides a defined orientation for substituent groups, facilitating precise interactions with enzyme active sites and receptor binding pockets.

Found in a variety of natural alkaloids and forming the core of numerous synthetic bioactive molecules, the isoquinolin-1-one scaffold has been instrumental in the development of therapeutics across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][7][8][9] This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of the isoquinolin-1-one core. We will delve into the causality behind synthetic strategies, explore its multifaceted pharmacological roles with a focus on key mechanisms of action, analyze structure-activity relationships (SAR), and discuss critical drug development considerations.

I. Constructing the Core: Modern Synthetic Strategies

The efficient synthesis of the isoquinolin-1-one scaffold is paramount for its exploration in drug discovery. While classical methods like the Bischler–Napieralski and Pictet-Spengler reactions laid the groundwork, modern synthetic chemistry has ushered in more efficient, atom-economical, and versatile approaches.[3][10]

The most significant advancement has been the advent of transition-metal-catalyzed C–H activation/annulation reactions.[10] This strategy allows for the direct construction of the isoquinolin-1-one ring from readily available starting materials, such as benzamides, by forming a key carbon-carbon bond with a coupling partner like an alkyne or alkene. Catalysts based on rhodium (Rh), palladium (Pd), and cobalt (Co) have proven particularly effective, offering high yields and broad functional group tolerance, which is critical for building diverse chemical libraries for screening.[4][11]

Logical Workflow for Modern Synthesis of Isoquinolin-1-ones

The diagram below illustrates a generalized workflow for the Rh(III)-catalyzed synthesis of isoquinolin-1-ones, a powerful and widely adopted method.

Caption: Generalized workflow for Rh(III)-catalyzed C-H activation/annulation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a 3,4-Disubstituted Isoquinolin-1-one

This protocol is representative of the modern C-H functionalization approach for constructing the isoquinolin-1-one scaffold.[4] The choice of an N-ethoxybenzamide is strategic; the ethoxy group acts as a directing group, guiding the rhodium catalyst to activate the ortho-C–H bond of the benzene ring with high regioselectivity.

Materials:

-

N-ethoxybenzamide (1.0 mmol, 1 equiv.)

-

Unsymmetrical alkyne (e.g., 1-phenyl-1-propyne) (1.2 mmol, 1.2 equiv.)

-

[Cp*RhCl₂]₂ (0.025 mmol, 2.5 mol%)

-

Cesium Acetate (CsOAc) (2.0 mmol, 2 equiv.)

-

Anhydrous 1,2-dichloroethane (DCE) (5 mL)

-

Argon atmosphere

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add N-ethoxybenzamide (1 equiv.), [Cp*RhCl₂]₂ (2.5 mol%), and CsOAc (2 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DCE (5 mL) followed by the unsymmetrical alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The causality for heating is to provide the necessary activation energy for the C-H activation and subsequent catalytic steps.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure isoquinolin-1-one product.

This self-validating system ensures high regioselectivity due to the directing group, and the use of a stable catalyst under an inert atmosphere minimizes side reactions, leading to a clean and efficient synthesis.

II. The Isoquinolin-1-one Scaffold in Action: Pharmacological Activities and Targets

The true power of the isoquinolin-1-one scaffold lies in its remarkable versatility as a pharmacophore. By decorating the core at various positions (N-2, C-3, C-4, and the benzo ring), medicinal chemists have developed potent and selective inhibitors for a multitude of biological targets.[1][7]

A. Oncology: A Multi-Pronged Attack on Cancer

The isoquinolin-1-one framework is a dominant feature in modern oncology drug discovery.[2][12] Its derivatives have been shown to inhibit key enzymes and pathways crucial for cancer cell proliferation, survival, and DNA repair.

1. PARP Inhibition and Synthetic Lethality: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for repairing single-strand DNA breaks.[13] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient.[14] Inhibiting PARP in these cancer cells creates a state of "synthetic lethality": single-strand breaks accumulate, leading to double-strand breaks during replication that the cancer cell cannot repair, ultimately causing cell death.[15]

Several potent PARP inhibitors are based on the isoquinolin-1-one scaffold, such as derivatives of thieno[2,3-c]isoquinolin-5(4H)-one (TIQ-A).[16] The lactam moiety of the isoquinolin-1-one core often mimics the nicotinamide portion of the NAD+ cofactor, binding competitively to the catalytic domain of PARP.

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.

2. Kinase Inhibition: Kinases are a major class of oncology targets, and the isoquinolin-1-one scaffold serves as an excellent "hinge-binding" motif for ATP-competitive kinase inhibitors.[17][18] The nitrogen and carbonyl oxygen of the lactam can form crucial hydrogen bonds with the backbone of the kinase hinge region.

-

EGFR Tyrosine Kinase: 2-Aryl-8-hydroxy-isoquinolin-1(2H)-one derivatives have shown potent inhibition of Epidermal Growth Factor Receptor (EGFR) kinase, a key driver in many cancers.[7]

-

Rho-kinase (ROCK): Substituted isoquinolin-1-ones have been developed as powerful inhibitors of ROCK, which is implicated in cancer cell invasion and metastasis.[7][19]

-

RIP1 Kinase: 1-Aminoisoquinoline derivatives have been identified as potent Type II inhibitors of RIP1 kinase, binding to an inactive conformation and showing potential in treating pathologies associated with necroptosis.[20]

Table 1: Anticancer Activity of Representative Isoquinolin-1-one Derivatives

| Compound/Derivative Class | Target Enzyme/Pathway | Cell Line | IC₅₀ / EC₅₀ | Therapeutic Area |

| Isoquinolinone-Naphthoquinone Hybrids | PARP-1 | U87MG (Glioma) | 1.28 µM & 1.33 µM | Oncology |

| 3-Acyl Isoquinolin-1(2H)-one (Cpd 8) | Induces G2 arrest, apoptosis | MCF-7, MDA-MB-231 | 2.4 µM - 5.7 µM | Breast Cancer |

| 2-Aryl-8-hydroxy-isoquinolin-1(2H)-one | EGFR Tyrosine Kinase | N/A (Biochemical) | Potent Inhibition | Oncology |

| 1-Aminoisoquinoline (Cpd 8) | RIP1 Kinase | N/A (Biochemical) | Potent Inhibition | Inflammation/Oncology |

Data sourced from multiple studies for representative examples.[2][7][20]

B. Central Nervous System (CNS) Activity

The rigid nature of the isoquinolin-1-one scaffold makes it suitable for crossing the blood-brain barrier and interacting with CNS targets. Derivatives have been developed as modulators of key receptors involved in neurological and psychiatric disorders.[7] For example, specific derivatives have been identified as positive allosteric modulators (PAMs) of the 5-HT2C receptor, a target for treating obesity and psychiatric conditions.[7][21]

III. Decoding the Blueprint: Structure-Activity Relationship (SAR) Insights

Understanding the SAR is crucial for optimizing lead compounds. For the isoquinolin-1-one scaffold, specific substitutions dramatically influence potency and selectivity.

-

N-2 Position: Substitution at the lactam nitrogen is a common strategy to explore the solvent-exposed region of binding pockets. Alkyl or aryl groups here can modulate pharmacokinetic properties and introduce additional interactions.

-

C-3 and C-4 Positions: These positions are frequently modified to target the core of an enzyme's active site. Introducing aryl, acyl, or alkyl groups can enhance potency by forming hydrophobic or hydrogen-bonding interactions.[1] For many kinase inhibitors, substituents at these positions are designed to extend into the hydrophobic pocket adjacent to the ATP binding site.

-

Benzo Ring (C-5 to C-8): Substitution on the fused benzene ring is used to fine-tune selectivity and physical properties like solubility. For instance, in ROCK inhibitors, modifications at the C-6 position were critical for optimizing potency and pharmacokinetic profiles.[19]

Caption: Key regions of the isoquinolin-1-one scaffold for SAR studies.

IV. From Bench to Bedside: Pharmacokinetic Considerations

A potent molecule is only a viable drug candidate if it possesses a suitable pharmacokinetic (ADME) profile.[22] Studies on isoquinolin-1-one derivatives have provided valuable insights into their drug-like properties.

Case Study: Pharmacokinetics of an Isoquinolin-1-one Melatonin Receptor Agonist

A study on 7-Methoxy-6-(3-methoxy-benzyloxy)-2-methylisoquinolin-1(2H)-one (IS0042) in rats provides a clear example of the ADME profiling required during drug development.[23] The compound was found to be lipophilic and readily penetrated a Caco-2 cell model of the intestinal barrier, suggesting good potential for oral absorption. However, it underwent significant metabolism in liver microsomes, primarily through ether cleavage and demethylation. This first-pass metabolism resulted in a relatively low absolute oral bioavailability.[23]

This case underscores a critical aspect of medicinal chemistry: the optimization process must co-evolve potency and metabolic stability. Often, chemists will block sites of metabolism by introducing groups like fluorine or by modifying the scaffold to sterically hinder the metabolic enzymes.

Table 2: Key Pharmacokinetic Parameters of IS0042 in Rats

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Interpretation |

| Clearance (CL) | 0.73 - 1.02 L/h/kg | - | Moderate clearance from the body. |

| Volume of Distribution (Vd) | 1.76 - 3.16 L/kg | - | Large distribution into tissues. |

| Elimination Half-life (t₁/₂) | 3.11 - 6.04 h | - | Reasonably long duration in the body. |

| Absolute Oral Bioavailability (F%) | - | 9.8 - 18.6 % | Low bioavailability, likely due to first-pass metabolism. |

Data from a preclinical study in rats.[23]

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

To validate the activity of newly synthesized isoquinolin-1-one derivatives as kinase inhibitors, a robust biochemical assay is essential. The LanthaScreen™ Eu Kinase Binding Assay is a common, trustworthy platform.

Principle: This is a fluorescence resonance energy transfer (FRET) assay that measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Materials:

-

Kinase of interest (e.g., EGFR)

-

Europium (Eu)-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled kinase inhibitor (Tracer)

-

Test compounds (isoquinolin-1-one derivatives) dissolved in DMSO

-

Assay buffer

Procedure:

-

Compound Plating: Create a serial dilution of the test compounds in a 384-well plate. Include positive controls (no inhibitor) and negative controls (no kinase).

-

Kinase/Antibody Mix: Prepare a solution of the kinase and the Eu-labeled antibody in the assay buffer. Add this mixture to all wells.

-

Tracer Addition: Prepare a solution of the Alexa Fluor™ tracer and add it to all wells to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™).

-

Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. The decrease in FRET signal is directly proportional to the binding of the test compound to the kinase.

V. Future Perspectives and Conclusion

The isoquinolin-1-one scaffold is far from being a relic of medicinal chemistry's past; it remains a dynamic and highly relevant core for future drug discovery.[2][8] Its proven success as a hinge-binding pharmacophore for enzymes like PARP and kinases makes it an ideal starting point for developing next-generation therapeutics. We anticipate seeing its integration into novel modalities such as covalent inhibitors, where a reactive group is appended to the scaffold to form a permanent bond with the target protein, and proteolysis-targeting chimeras (PROTACs), where the scaffold serves as the warhead to bind to a target protein for degradation.

References

- Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences.

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.

- Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research.

- Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annul

- Synthesis of isoquinolinone derivatives by Rh (III)-catalyzed C–H functionalization of N-ethoxybenzamides.

- The 1(2H)-Isoquinolinone Scaffold: A Privileged Core for Novel Drug Discovery. BenchChem.

- Recent Advances in Synthetic Isoquinoline-Based Deriv

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp

- Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.

- Biological activities of selected 1-Oxo-tetrahydroisoquinolinone alkaloids.

- Isoquinoline derivatives and its medicinal activity. Future Journal of Pharmaceuticals and Health Sciences.

- Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in r

- Continuous Flow Synthesis of Thieno[2,3-c]isoquinolin-5(4H)-one Scaffold: A Valuable Source of PARP-1 Inhibitors. Organic Process Research & Development.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids.

- Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules.

- Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis. ACS Medicinal Chemistry Letters.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.

- An overview of kinase downregulators and recent advances in discovery approaches. Signal Transduction and Targeted Therapy.

- PARP Inhibitors for Breast and Ovarian Cancers. OncLive.

- PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors. The Oncology Nurse.

- What are PARP inhibitors? MD Anderson Cancer Center.

- Kinase Inhibitor Library. TargetMol.

- Chapter 1 Pharmacokinetics & Pharmacodynamics. Nursing Pharmacology.

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. onclive.com [onclive.com]

- 14. PARP Inhibitor Therapy Improves Outcomes for Ovarian Cancer Patients Who Have BRCA Wild-Type Tumors [theoncologynurse.com]

- 15. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. An overview of kinase downregulators and recent advances in discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinase Inhibitor Library | TargetMol [targetmol.com]

- 19. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery of Small Molecule RIP1 Kinase Inhibitors for the Treatment of Pathologies Associated with Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Pharmacokinetics, oral bioavailability and metabolism of a novel isoquinolinone-based melatonin receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Fluoroisoquinolinones: A Technical Guide for Drug Development Professionals

Abstract

The 4-fluoroisoquinolinone scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, particularly in the design of targeted therapies. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of 4-fluoroisoquinolinone derivatives. We will dissect the nuanced roles of the core isoquinolinone structure, the strategic placement of the fluorine atom at the 4-position, and the impact of substituent modifications on biological activity. This document will focus primarily on their well-documented role as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP1), a critical enzyme in DNA repair and a validated target in oncology. By synthesizing data from seminal studies, this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key chemical features that govern the potency, selectivity, and pharmacokinetic profiles of this promising class of compounds.

Introduction: The Emergence of the 4-Fluoroisoquinolinone Core

The isoquinolinone framework is a versatile scaffold found in numerous biologically active natural products and synthetic molecules. Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The introduction of a fluorine atom, particularly at the 4-position, offers a powerful tool for medicinal chemists to modulate the physicochemical and pharmacological properties of the parent molecule.[1][2]

Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, yet it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4][5] Specifically, the C-F bond is highly polarized and resistant to metabolic oxidation, often enhancing the pharmacokinetic profile of a drug candidate.[1][6] In the context of the isoquinolinone scaffold, the 4-fluoro substitution can also alter the electron distribution of the aromatic system, potentially influencing key interactions with target proteins.

Core Directive: Structure-Activity Relationships of Isoquinolinone-Based PARP1 Inhibitors

A significant body of research on isoquinolinones has focused on their potent inhibitory activity against Poly(ADP-ribose) polymerase-1 (PARP1).[7][8] PARP1 is a nuclear enzyme that plays a crucial role in the repair of single-strand DNA breaks.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[10]

The SAR of isoquinolinone-based PARP1 inhibitors has been systematically explored, revealing several key structural features that govern their potency and efficacy.[7][8]

The Isoquinolinone Core and Linker Modifications

Studies have shown that the fundamental isoquinolinone scaffold is a key pharmacophore for PARP1 inhibition. Modifications to this core and the linkers connecting other parts of the molecule can have a significant impact on activity and pharmacokinetic properties.

For instance, research on a series of isoquinolinone analogues revealed that constraining a linear propylene linker into a cyclopentene ring resulted in improved pharmacokinetic parameters while maintaining potent PARP1 inhibition.[7][8] This highlights the importance of conformational rigidity in optimizing the presentation of key binding motifs to the enzyme's active site.

Substitutions on the Isoquinolinone Ring System

The nature and position of substituents on the isoquinolinone ring are critical determinants of biological activity. While specific SAR data for the 4-fluoroisoquinolinone scaffold is not extensively published as a distinct class, we can infer the likely impact of the 4-fluoro group based on general principles of fluorine in medicinal chemistry and the SAR of related isoquinolinones.

-

The 4-Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 4-position can influence the pKa of nearby functionalities and the overall electron density of the aromatic rings. This can lead to altered binding interactions within the PARP1 active site. Furthermore, the C4 position is often susceptible to metabolism, and the presence of a fluorine atom can block this metabolic pathway, thereby increasing the compound's half-life.[1][6]

-

Other Ring Substitutions: The addition of other functional groups to the isoquinolinone core can further modulate activity. For example, incorporating a basic amine functionality has been shown to enhance the potency of some PARP inhibitors.[11]

The N-Substituent and Bioisosteric Replacements

The substituent at the nitrogen atom of the isoquinolinone ring is another critical area for modification. In some series of PARP inhibitors, this position is occupied by a group that extends into a solvent-exposed region of the active site, providing an opportunity for derivatization to improve solubility and other physicochemical properties.

To mitigate potential liabilities associated with an anilinic moiety at this position, researchers have incorporated the nitrogen substituent as part of a bicyclic ring system, leading to the development of potent naphthyridinone-based PARP1 inhibitors.[7][8] This strategy of bioisosteric replacement can be a valuable tool in optimizing lead compounds.

Biological Target and Mechanism of Action: PARP1 Inhibition

The primary biological target for many therapeutically relevant isoquinolinone derivatives is PARP1.[7][8][10]

The Role of PARP1 in DNA Repair

As depicted in Figure 1, upon detection of a single-strand DNA break, PARP1 binds to the damaged site and becomes activated. Activated PARP1 catalyzes the transfer of ADP-ribose units from NAD+ to itself and other nuclear proteins, forming long, branched chains of poly(ADP-ribose) (PAR). This PARylation process serves as a scaffold to recruit other DNA repair enzymes to the site of damage, facilitating the repair process.

Synthetic Lethality in Cancer Therapy

In cancers with mutations in genes responsible for homologous recombination repair of double-strand DNA breaks (e.g., BRCA1 and BRCA2), cells become heavily reliant on PARP1-mediated single-strand break repair. When PARP1 is inhibited by a molecule such as a 4-fluoroisoquinolinone derivative, these single-strand breaks are not repaired and accumulate. During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks. In the absence of a functional homologous recombination repair pathway, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately, cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.

Experimental Protocols: Synthesis of the 4-Fluoroisoquinolinone Scaffold

The synthesis of 4-fluoroisoquinolinone derivatives typically begins with the construction of the core 4-fluoroisoquinoline intermediate. A common and effective method involves a halogen-lithium exchange followed by electrophilic fluorination.[1]

General Synthesis of 4-Fluoroisoquinoline

Step-by-Step Methodology:

-

Starting Material: The synthesis commences with 4-bromoisoquinoline.

-

Halogen-Lithium Exchange: 4-Bromoisoquinoline is dissolved in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran) and cooled to a low temperature (typically -78 °C). A solution of n-butyllithium in hexanes is then added dropwise to effect the halogen-lithium exchange, forming the highly reactive 4-lithiated isoquinoline intermediate.

-

Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the same solvent is then added to the reaction mixture. The lithiated intermediate attacks the fluorine atom of the NFSI, resulting in the formation of 4-fluoroisoquinoline.

-

Workup and Purification: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography to yield pure 4-fluoroisoquinoline.[1]

Further derivatization to the corresponding isoquinolinone can be achieved through various established methods, followed by modifications to introduce desired substituents for SAR studies.

Data Presentation: Hypothetical SAR Table for 4-Fluoroisoquinolinone Analogs as PARP1 Inhibitors

While a comprehensive experimental dataset for a series of 4-fluoroisoquinolinone analogs is not publicly available, the following table illustrates a hypothetical SAR based on the principles discussed in this guide. This table is for illustrative purposes to guide future experimental design.

| Compound | R1 (at N2) | R2 (at C7) | PARP1 IC50 (nM) | Cellular Potency (EC50, nM) | Metabolic Stability (t1/2, min) |

| Hypothetical 1 | -CH3 | -H | 50 | 250 | 30 |

| Hypothetical 2 | -CH2CH2N(CH3)2 | -H | 10 | 50 | 45 |

| Hypothetical 3 | -Cyclopentyl | -H | 25 | 150 | 60 |

| Hypothetical 4 | -CH2CH2N(CH3)2 | -OCH3 | 15 | 75 | 40 |

| Hypothetical 5 | -CH2CH2N(CH3)2 | -Cl | 8 | 40 | 55 |

Interpretation of Hypothetical Data:

-

The introduction of a basic amine in the R1 side chain (Hypothetical 2) is expected to improve both enzymatic and cellular potency compared to a simple alkyl group (Hypothetical 1), consistent with findings for other PARP inhibitors.[11]

-

A conformationally constrained R1 group like a cyclopentyl ring (Hypothetical 3) may offer a balance of potency and improved metabolic stability.[7][8]

-

Electron-donating or -withdrawing substituents at the R2 position (Hypothetical 4 and 5) would likely modulate the electronic properties of the isoquinolinone core, leading to differences in binding affinity and potency.

Conclusion and Future Directions

The 4-fluoroisoquinolinone scaffold represents a highly promising starting point for the design of potent and selective inhibitors of various biological targets, with PARP1 being a prime example. The strategic incorporation of a fluorine atom at the 4-position offers a valuable tool to enhance metabolic stability and modulate electronic properties, thereby improving the overall drug-like characteristics of these compounds.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of 4-fluoroisoquinolinone derivatives. Such studies will be crucial to further elucidate the specific SAR of this scaffold and to identify lead candidates with optimal potency, selectivity, and pharmacokinetic profiles for clinical development. The insights provided in this guide offer a solid foundation for these future endeavors.

References

-

Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. [Link]

-

ResearchGate. (2025). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization | Request PDF. [Link]

-

Fengchen Technology. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Fluoroisoquinoline. [Link]

-

Sloop, J. (2017). Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

-

Maggs, J. L., et al. (2002). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 45(18), 3975–3983. [Link]

-

ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

Kubickova, J., et al. (2019). Synthesis of fluoro isoquinolines. ResearchGate. [Link]

-

Wiley Online Library. (2024). Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries. [Link]

-

MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. [Link]

-

MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

National Center for Biotechnology Information. (2018). Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. [Link]

-

National Center for Biotechnology Information. (2008). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. [Link]

-

PubMed. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]

-

PubMed. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. [Link]

-

MDPI. (2021). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. [Link]

-

National Center for Biotechnology Information. (2004). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

-

National Center for Biotechnology Information. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. [Link]

-

PubMed. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

-

National Center for Biotechnology Information. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. [Link]

-

National Center for Biotechnology Information. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

PubMed. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. [Link]

-

YouTube. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. [Link]

-

YouTube. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromoisoquinolinones

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unlocking the Potential of N-Aryl Isoquinolinones

The isoquinolinone scaffold is a privileged motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and valuable photophysical properties. The introduction of an aryl group at the nitrogen atom (N-arylation) can significantly modulate these properties, leading to the discovery of novel therapeutic agents and advanced materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering a significant advantage over traditional, harsher methods.[1] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful application of the Buchwald-Hartwig amination to bromoisoquinolinone substrates.

While the Buchwald-Hartwig amination is widely utilized for the N-arylation of amines, its application to less nucleophilic amides and lactams, such as isoquinolinones, requires careful consideration of the reaction parameters.[2][3] This document will delve into the mechanistic nuances, guide the selection of optimal catalysts, ligands, bases, and solvents, and provide step-by-step protocols to empower researchers to confidently and effectively synthesize N-aryl isoquinolinones.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amination, and reductive elimination.[1][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for challenging substrates like bromoisoquinolinones.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromoisoquinolinone, forming a Pd(II) intermediate. This is often the rate-determining step.[1]

-

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl isoquinolinone is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

The reduced nucleophilicity of the isoquinolinone nitrogen compared to a typical amine makes the amine coordination and deprotonation steps more challenging. Therefore, the choice of ligand and base is critical to facilitate this transformation.

Optimizing the Reaction: A Guide to Component Selection

The success of the Buchwald-Hartwig amination of bromoisoquinolinones hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various Pd(0) and Pd(II) sources can be used, palladium(II) precatalysts such as Pd(OAc)₂ and Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) are commonly employed due to their air stability and ease of handling.[4] These Pd(II) sources are reduced in situ to the active Pd(0) species. For challenging couplings, the use of pre-formed palladium-ligand complexes, known as precatalysts, can offer improved reactivity and reproducibility.

Ligands: The Key to Success

The ligand plays a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the amination of amides and lactams, bulky, electron-rich phosphine ligands are generally required.

| Ligand | Structure | Key Features & Applications |

| Xantphos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | A versatile and highly effective ligand for the amidation of aryl bromides, including lactams. Its wide bite angle is thought to promote reductive elimination.[2] |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | A classic bidentate ligand that has shown success in a range of Buchwald-Hartwig aminations.[1] |

| Josiphos | A class of ferrocenyl-based diphosphine ligands | Known for their high activity and broad substrate scope. |

| Buchwald Ligands | e.g., SPhos, XPhos, RuPhos | A family of highly effective, sterically hindered biaryl phosphine ligands developed for challenging cross-coupling reactions. |

For the N-arylation of bromoisoquinolinones, Xantphos is a highly recommended starting point based on its proven efficacy in the amidation of other lactam systems.[2]

Bases: Driving the Deprotonation

A suitable base is required to deprotonate the isoquinolinone, facilitating its coordination to the palladium center. The choice of base must be carefully considered to avoid unwanted side reactions.

| Base | pKa of Conjugate Acid | Comments |

| Cs₂CO₃ | ~10.3 | A relatively mild and effective base for the amidation of aryl halides with lactams.[2] Its solubility in common organic solvents is advantageous. |

| K₃PO₄ | ~12.3 | Another effective and mild base for challenging aminations. |

| NaOtBu | ~19 | A strong, non-nucleophilic base often used in Buchwald-Hartwig reactions. However, its high basicity may not be compatible with all functional groups. |

| LHMDS | ~26 | A very strong, non-nucleophilic base that can be effective when weaker bases fail. |

For bromoisoquinolinones, starting with a milder base like Cs₂CO₃ is advisable to minimize the risk of base-mediated decomposition of the substrate or product.

Solvents: Creating the Right Environment

The solvent must be able to dissolve the reactants and maintain the catalyst in an active state at the required reaction temperature. Anhydrous, aprotic solvents are typically used.

| Solvent | Boiling Point (°C) | Properties |

| 1,4-Dioxane | 101 | A common and effective solvent for Buchwald-Hartwig amidations.[2] |

| Toluene | 111 | Another widely used solvent, particularly for higher temperature reactions. |

| THF | 66 | A lower-boiling ethereal solvent that can be used for more reactive substrates. |

1,4-Dioxane is a recommended starting solvent for the amination of bromoisoquinolinones. It is crucial to use anhydrous solvents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of bromoisoquinolinones. Optimization of the reaction conditions may be necessary for specific substrates.

General Procedure for the Buchwald-Hartwig Amination of a Bromoisoquinolinone

This protocol is adapted from the successful amidation of lactams with aryl bromides.[2]

Caption: A general experimental workflow for the Buchwald-Hartwig amination of bromoisoquinolinones.

Materials:

-

Bromoisoquinolinone (1.0 equiv)

-

Amine (1.2 equiv)

-

Pd₂(dba)₃ (0.02 equiv)

-

Xantphos (0.04 equiv)

-

Cs₂CO₃ (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (TLC plates, silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel, add the bromoisoquinolinone (1.0 equiv), amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider using a pre-catalyst. |

| Insufficiently strong base | If Cs₂CO₃ is ineffective, consider a stronger base such as K₃PO₄ or NaOtBu. | |

| Steric hindrance | For highly hindered substrates, a more sterically demanding ligand from the Buchwald family (e.g., XPhos) may be beneficial. | |

| Decomposition of starting material or product | Base is too strong | Revert to a milder base like Cs₂CO₃ or K₃PO₄. |

| Temperature is too high | Reduce the reaction temperature. | |

| Formation of side products | Hydrodehalogenation | This can occur, especially with primary amines. Optimizing the ligand and base can help minimize this side reaction. |

Conclusion

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl isoquinolinones, providing access to a diverse range of compounds with significant potential in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, and by following the detailed protocols outlined in this guide, researchers can overcome the challenges associated with the amination of these less nucleophilic substrates. The insights and methodologies presented here are intended to serve as a valuable resource for the successful implementation of this important transformation.

References

-

Yin, J.; Buchwald, S. L. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Org. Lett.2000 , 2 (8), 1101–1104. [Link]

-

Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Syracuse University. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

Sources

Technical Guide: Palladium-Catalyzed Cross-Coupling of 6-Bromoisoquinolinones

Executive Summary & Strategic Importance

The 6-bromoisoquinolin-1(2H)-one scaffold is a privileged pharmacophore in modern drug discovery, serving as a core structural motif in PARP inhibitors (e.g., Olaparib analogs), kinase inhibitors (PI3K, ROCK), and various anticancer agents.

While the aryl bromide at the C6 position offers a classic handle for palladium-catalyzed cross-coupling, this substrate presents unique challenges compared to simple aryl halides:

-

Lactam Tautomerism: The substrate exists in equilibrium between the lactam (NH) and lactim (OH) forms, with the lactam dominating in solution. The acidic N-H (pKa ~10-11) can deprotonate under basic coupling conditions, potentially coordinating to Pd(II) species and poisoning the catalyst (the "azole effect").

-

Solubility: The strong hydrogen-bonding network of the primary lactam results in poor solubility in standard non-polar coupling solvents (Toluene, ether), necessitating polar aprotic systems.

-

Regioselectivity: In C-N coupling (Buchwald-Hartwig), competition exists between the desired C6-amination and N-arylation of the lactam nitrogen.

This guide provides field-proven protocols to overcome these barriers, distinguishing between Direct Coupling (atom-economical but optimization-heavy) and Protected Coupling (robust and scalable).

Mechanistic Analysis & Decision Framework

Before selecting a protocol, the electronic and steric environment must be understood. The C6 position is on the benzenoid ring, electronically coupled to the electron-deficient pyridine-like ring. Oxidative addition is generally facile, but the subsequent transmetalation can be stalled by the formation of stable Pd-amidate complexes if the nitrogen is unprotected.

Decision Tree: To Protect or Not to Protect?

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway.

Detailed Protocols

Protocol A: Suzuki-Miyaura Coupling (Unprotected Substrate)

Application: Rapid analog generation (Medicinal Chemistry scale). Challenge: Preventing catalyst deactivation by the free lactam nitrogen. Solution: Use of bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) which prevent the formation of inactive Pd-dimers.

| Parameter | Condition | Rationale |

| Catalyst | XPhos Pd G2 or Pd(dppf)Cl₂·DCM | XPhos forms a monolithic active species resistant to poisoning. Pd(dppf) is a cheaper alternative for less hindered boronic acids. |

| Loading | 1.0 – 3.0 mol% | Slightly higher loading compensates for potential N-coordination. |

| Base | K₃PO₄ (3.0 equiv) | Anhydrous phosphate is preferred over carbonates to minimize hydrolysis of sensitive boronic acids. |

| Solvent | 1,4-Dioxane : Water (4:1) | Water is essential for the activation of the boronic acid; Dioxane solubilizes the isoquinolinone. |

| Temp | 80 – 100 °C | High temperature ensures turnover; microwave irradiation (120 °C, 30 min) is highly effective. |

Step-by-Step Procedure:

-

Charge: To a microwave vial or pressure tube, add 6-bromoisoquinolin-1(2H)-one (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

-

Inert: Cap and purge with Argon/Nitrogen for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v) to reach a concentration of 0.1 M.

-

Catalyst: Add XPhos Pd G2 (0.02 equiv) quickly under positive inert gas pressure.

-

React: Heat to 90 °C for 4–12 hours (or 120 °C for 30 min in microwave).

-

Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl (to pH ~5) to ensure the product is in the neutral lactam form (improves extraction efficiency). Wash with brine, dry over Na₂SO₄.

Protocol B: Buchwald-Hartwig Amination (Protected Substrate)

Application: Synthesis of amino-isoquinolinones. Challenge: Regioselectivity. The lactam nitrogen is a competent nucleophile. Solution: Mandatory N-protection. The N-benzyl (Bn) or N-SEM group is recommended.

Pre-step: Protection (Example) React 6-bromoisoquinolinone with Benzyl bromide (BnBr) and K₂CO₃ in DMF at 60 °C. Yields are typically >90%.

| Parameter | Condition | Rationale |

| Catalyst | Pd(OAc)₂ + BINAP or Pd₂dba₃ + Xantphos | Bidentate ligands are crucial to prevent |

| Base | Cs₂CO₃ (2.0 equiv) | Cesium carbonate provides the "cesium effect" (solubility/basicity balance) critical for amination. |

| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents are preferred for protected substrates to minimize hydrodehalogenation. |

Step-by-Step Procedure:

-

Charge: Flame-dry a Schlenk flask. Cool under Argon.

-

Add: N-Benzyl-6-bromoisoquinolinone (1.0 equiv), Amine (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), and BINAP (7.5 mol%).

-

Solvent: Add anhydrous Toluene (0.15 M).

-

React: Heat to 100 °C for 16 hours.

-

Workup: Filter through Celite to remove palladium black and salts. Concentrate.

-

Deprotection (if needed): For N-Bn, use HBr/AcOH or hydrogenation (Pd/C, H₂). For N-SEM, use TFA/DCM.

Protocol C: Sonogashira Coupling

Application: Introduction of alkynes/carbon spacers. Challenge: Copper acetylides can react with the lactam nitrogen. Solution: Use Copper-Free conditions or protect the nitrogen.

Copper-Free Protocol (Preferred for Unprotected Substrates):

-

Catalyst: PdCl₂(PPh₃)₂ (3 mol%)

-

Ligand: XPhos (6 mol%) - Optional but boosts rate

-

Base: Pyrrolidine or Piperidine (acts as base and solvent or co-solvent)

-

Solvent: DMF/Pyrrolidine (1:1)

-

Temp: 80 °C

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by N-H | Switch to Protocol A (XPhos) or Protect Nitrogen (Bn/SEM). |

| Hydrodehalogenation (Product is isoquinolinone) | Use anhydrous solvents (DMF/Dioxane). Avoid alcoholic solvents. Increase catalyst loading. | |

| Protodeboronation (Boronic acid loses B(OH)₂) | Base/Temp incompatibility | Use milder base (K₃PO₄ or KF). Add water slowly. Use Boronic Ester (Pinacol) instead of Acid. |

| Insolubility | Strong H-bonding lattice | Use DMAc or NMP as solvent. Increase temperature to >100 °C. |

| Black Precipitate (Pd Black) | Ligand dissociation | Add excess ligand (e.g., PPh₃ or XPhos). Ensure O₂-free environment. |

Diagram: Optimization Workflow

Figure 2: Iterative optimization workflow for troubleshooting stalled reactions.

References

-

BenchChem. "Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile." BenchChem Application Library. Link

-

Organic Process Research & Development. "Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile." ACS Publications, 2014. Link

-

Green Chemistry. "An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling." RSC Publishing.[1][2][3] Link

-

Journal of Organic Chemistry. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." NIH/PubMed, 2011. Link

-

Chemical Communications. "Palladium-catalyzed direct arylation of simple arenes." RSC Publishing.[1][2][3] Link

Sources

- 1. Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

Strategic Functionalization of C4-Fluorinated Isoquinoline Scaffolds in Modern Drug Discovery

An Application Guide:

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic incorporation of fluorine at the C4-position offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] However, the synthetic utility of the C4-fluorinated isoquinoline scaffold is entirely dependent on the ability to perform subsequent, regioselective functionalization. This guide provides a comprehensive overview of established and emerging strategies for the derivatization of C4-fluorinated isoquinolines, with a focus on explaining the mechanistic rationale behind protocol choices. Detailed, field-tested protocols for key transformations, including Nucleophilic Aromatic Substitution (SNA) and Transition Metal-Catalyzed Cross-Coupling, are presented to equip researchers in drug development with the practical knowledge to leverage this valuable synthon.

The Rationale: Why C4-Fluorinated Isoquinolines?

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to fine-tune its properties.[3] Fluorine's high electronegativity and small size can lead to profound changes in a molecule's electronic distribution, pKa, and conformation without a significant steric penalty.[3] When installed on the isoquinoline scaffold, these effects are particularly impactful. The C4-position is electronically sensitive, and the presence of a strongly electron-withdrawing fluorine atom can:

-

Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the half-life of a drug.[1]

-

Modulate Basicity: The inductive effect of fluorine can lower the pKa of the isoquinoline nitrogen, which can be critical for optimizing solubility and off-target activity.

-

Improve Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.[2]

-

Serve as a Versatile Synthetic Handle: As this guide will detail, the C-F bond at the C4-position is not merely a static modification but a reactive site for further molecular elaboration.

This combination of effects makes 4-fluoroisoquinoline a highly valuable building block for creating novel pharmaceutical intermediates.[1]

Core Functionalization Strategies: A Decision Framework

The functionalization of a C4-fluorinated isoquinoline hinges on the type of bond one wishes to form. The fluorine atom itself activates the C4 position for nucleophilic attack, making it an excellent leaving group in Nucleophilic Aromatic Substitution (SNA) reactions. For C-C bond formation, transition metal-catalyzed cross-coupling reactions are the methods of choice, often requiring a two-step approach or leveraging advanced C-H activation techniques.

Caption: Decision workflow for functionalizing C4-fluorinated isoquinolines.

Nucleophilic Aromatic Substitution (SNA): The Direct Approach

The most direct method to functionalize the C4 position is through Nucleophilic Aromatic Substitution (SNA). In this reaction, the electron-deficient nature of the isoquinoline ring system, further enhanced by the inductive effect of the C4-fluorine, makes the C4 carbon susceptible to attack by a nucleophile.[4][5] The fluoride ion is subsequently expelled as a leaving group. This pathway is particularly effective for forming C-N, C-O, and C-S bonds.

The mechanism is generally considered a two-step addition-elimination process via a negatively charged "Meisenheimer" intermediate, although some concerted pathways have also been proposed depending on the substrate and nucleophile.[6][7] The stability of this intermediate is key to the reaction's success.

Caption: General mechanism for SNA at the C4-position of a fluorinated isoquinoline.

Protocol 3.1: C4-Amination via SNA with a Primary Amine

This protocol describes a general procedure for the displacement of the C4-fluorine with an aliphatic primary amine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Fluoroisoquinoline | ≥98% | Commercially Available | Starting material.[1] |

| Benzylamine | ≥99% | Commercially Available | Example nucleophile. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Base. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine | Saturated Aq. | Lab Prepared | For washing. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoroisoquinoline (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (0.2 M solution based on the isoquinoline).

-

Nucleophile Addition: Add benzylamine (1.2 eq.) to the suspension via syringe.

-

Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with water (3x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-(benzylamino)isoquinoline.

Expected Outcome & Causality

-

Choice of Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HF by-product that may form, driving the reaction forward. Stronger bases are typically not required and may lead to side reactions.

-

Choice of Solvent: A polar aprotic solvent like DMF is used to solubilize the reagents and facilitate the formation of the charged Meisenheimer intermediate.[4]

-

Temperature: Elevated temperatures are often necessary to overcome the activation energy associated with disrupting the aromaticity of the isoquinoline ring in the intermediate step.[5]

-

Yields: Yields for this type of reaction are typically moderate to good (50-85%), depending on the nucleophilicity and steric bulk of the amine.

Transition Metal-Catalyzed Cross-Coupling

While the C-F bond is an excellent leaving group for SNA, it is generally unreactive towards the oxidative addition step required in many standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[8] Therefore, C-C bond formation at the C4 position often requires more nuanced strategies.

Strategy A: C-H Functionalization

A highly efficient and atom-economical approach is the direct C-H functionalization of the isoquinoline core. Research has shown that catalyst control can dictate the regioselectivity of arylation between the C4 and C8 positions of isoquinolones.[9][10] While this is often demonstrated on the isoquinolone scaffold, the principles can inform strategies for isoquinolines. For a C4-fluorinated scaffold, this approach would be used to functionalize a different position (e.g., C1 or C8), leaving the C4-F intact as a key modulator of the molecule's properties.

Strategy B: Two-Step Halogen Exchange / Coupling

A more traditional, yet robust, method involves a two-step sequence. First, the C4-fluorine is replaced with a more reactive halide (Br or I) or a triflate. This "activated" intermediate can then readily participate in standard cross-coupling reactions. While less direct, this approach provides reliable access to a wide range of C4-arylated and C4-alkylated isoquinolines.

Protocol 4.1: Palladium-Catalyzed C4-Arylation (Suzuki-Miyaura Type)

This protocol outlines a representative Suzuki-Miyaura coupling reaction, assuming the starting material is 4-bromoisoquinoline, which can be prepared from isoquinoline precursors. This demonstrates the functionalization at the C4 position.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Bromoisoquinoline | ≥97% | Commercially Available | Activated starting material. |

| Phenylboronic Acid | ≥98% | Commercially Available | Coupling partner. |

| Pd(PPh₃)₄ | Catalyst Grade | Commercially Available | Palladium catalyst. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercially Available | Base. |

| 1,4-Dioxane | Anhydrous | Commercially Available | Solvent. |

| Water | Degassed | Lab Prepared | Co-solvent. |

Step-by-Step Procedure

-

Reaction Setup: To a Schlenk flask, add 4-bromoisoquinoline (1.0 eq.), phenylboronic acid (1.5 eq.), and sodium carbonate (3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water (0.1 M solution based on 4-bromoisoquinoline).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.) to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter and concentrate the organic layer. Purify the crude product by flash column chromatography on silica gel to yield 4-phenylisoquinoline.

Causality and Field Insights

-

Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose Pd(0) catalyst suitable for a wide range of Suzuki couplings.[8] Other catalysts/ligand systems may be required for challenging substrates.

-

Base and Solvent System: The aqueous base (Na₂CO₃) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. Dioxane is a common solvent that balances polarity and temperature range.[8]

-

Inert Conditions: The Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures. Rigorous exclusion of air is essential to prevent catalyst degradation and ensure reproducible results.

Data Summary and Method Comparison

| Strategy | Bond Formed | Key Advantages | Key Limitations | Typical Yields |

| SNA (Protocol 3.1) | C-N, C-O, C-S | Direct, single step from C4-F; high atom economy. | Limited to nucleophilic partners; does not form C-C bonds. | 50-85% |

| Cross-Coupling (Protocol 4.1) | C-C, C-N | Broad substrate scope; highly reliable and well-understood. | Requires pre-functionalized starting material (e.g., C4-Br); sensitive to air/moisture. | 60-95% |

| Direct C-H Functionalization | C-C, C-N | Most atom-economical; avoids pre-functionalization. | Regioselectivity can be challenging; may require specific directing groups.[9][11] | 40-80% |

Conclusion and Future Outlook

The C4-fluorinated isoquinoline scaffold is more than just a fluorinated analogue; it is a versatile platform for the synthesis of complex molecular architectures. Direct functionalization via Nucleophilic Aromatic Substitution provides a straightforward route to heteroatom-linked derivatives. For the crucial formation of C-C bonds, established cross-coupling methodologies remain the most reliable approach, albeit often requiring a two-step process starting from a different C4-halo-isoquinoline. The continued development of direct C-H functionalization and novel C-F activation techniques promises to further streamline the synthesis of these valuable compounds, empowering medicinal chemists to more rapidly explore structure-activity relationships and develop next-generation therapeutics.

References

-

Ag(I)-Catalyzed Aminofluorination of Alkynes: Efficient Synthesis of 4-Fluoroisoquinolines and 4-Fluoropyrrolo[α]isoquinolines. Organic Letters - ACS Publications. [Link]

-

Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. Organic Letters - ACS Publications. [Link]

-

Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. [Link]

-

Catalyst Controlled Divergent C4/C8 Site-Selective C–H Arylation of Isoquinolones. Organic Letters - ACS Publications. [Link]

-

Synthesis of Fluoro Isoquinolines via Quinodimethide (QM) Intermediates. Synfacts. [Link]

-

Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. [Link]

-

Co(III)-Catalyzed Regioselective Functionalization of Isoquinolones with Naphthoquinones. National Library of Medicine. [Link]

-

Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Library of Medicine. [Link]

-

Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. National Library of Medicine. [Link]

-

Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Organic Letters - ACS Publications. [Link]

- 4-Fluoroisoquinoline manufacturing method.

-

Chemo‐ and Regioselective Construction of Functionalized Isocoumarin, Flavone, and Isoquinolinedione via a One‐pot Reaction of o‐Quinol Acetate and Soft Nucleophiles. ResearchGate. [Link]

- Preparation of 4-fluoroisoquinoline.

-

Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. ResearchGate. [Link]

-

Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Hindawi. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

-